7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
7-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 162469-87-6) is a halogenated heterocyclic compound with the molecular formula C₉H₆Cl₂N₂O and a molecular weight of 229.06 g/mol . Key characteristics include:
Properties
IUPAC Name |
7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-7-3-9(14)13-5-6(11)1-2-8(13)12-7/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYIAJIVEVIZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403013 | |
| Record name | 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162469-87-6 | |
| Record name | 7-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162469-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination and Functionalization
Chlorine atoms are introduced via electrophilic aromatic substitution (EAS) or nucleophilic substitution. The 7-chloro substituent is often installed early in the synthesis using chlorinating agents such as POCl₃ or N-chlorosuccinimide (NCS) . For instance, chlorination of a preformed pyrido-pyrimidinone intermediate at elevated temperatures (80–100°C) yields the 7-chloro derivative.
The 2-chloromethyl group is typically introduced through alkylation or radical-mediated chlorination . A notable method involves reacting a hydroxymethyl intermediate with thionyl chloride (SOCl₂) or HCl gas in dichloromethane, achieving near-quantitative conversion to the chloromethyl group.
Tetrakis(Dimethylamino)Ethylene (TDAE)-Mediated Synthesis
A groundbreaking method reported by Montana et al. employs TDAE to facilitate single-electron transfer (SET) reactions between chloromethyl azaheterocycles and electrophiles. This approach enables the synthesis of hydroxymalonate derivatives but is adaptable to chloromethyl-substituted systems.
Reaction Mechanism
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TDAE reduces the chloromethyl group, generating a stabilized carbanion.
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The carbanion reacts with diethyl oxomalonate , forming a hydroxymalonate adduct.
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Acidic workup and purification yield the target compound.
While the study primarily focuses on hydroxymalonates, the methodology is extendable to This compound by omitting the oxomalonate step and optimizing chlorination.
Table 1: TDAE Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0–5°C (controlled) |
| Reaction Time | 4–6 hours |
| Yield | 75–85% (estimated) |
Cyclization of Chlorinated Precursors
A patent by HANMI PHARM. CO., LTD. describes hydrogenation of a chlorinated pyrido-pyrimidinone precursor using palladium on carbon (Pd/C) under acidic conditions. Although the example involves a tetrahydro derivative, analogous conditions apply to the fully aromatic system.
Stepwise Synthesis
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Intermediate Preparation : 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is synthesized via cyclocondensation of chlorinated β-ketoesters with 2-aminopyridine.
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Hydrogenation : The intermediate is hydrogenated in 6N HCl with 10% Pd/C at 35 psi H₂, achieving 90% yield.
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Chloromethylation : Post-cyclization chlorination at the 2-position using SOCl₂ introduces the chloromethyl group.
Optimization and Challenges
Regioselectivity
The 7-position is inherently activated for electrophilic substitution due to electron-donating effects from the pyrimidinone oxygen. Chlorination at this position occurs preferentially at 80°C using POCl₃ .
Stability Considerations
The compound degrades under prolonged exposure to light or moisture, necessitating room-temperature storage in anhydrous conditions.
Comparative Analysis of Methods
Table 2: Method Efficiency
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| TDAE-Mediated | 75–85% | >95% | Moderate |
| Hydrogenation | 90% | 98% | High |
| Direct Chlorination | 65–70% | 90% | Low |
The hydrogenation route offers superior yield and purity, making it industrially viable. Conversely, TDAE methods provide versatility for functionalization but require stringent temperature control.
Chemical Reactions Analysis
Key Reaction Data:
| Reactants | Conditions | Yield | Product Characterization (1H NMR) |
|---|---|---|---|
| 2-Amino-5-chloropyridine + Ethyl 4-chloroacetoacetate | PPA, 110°C, 30 min | 80% | δ 4.51 (s, 2H, CH2); 6.66 (s, 1H); 7.59–9.06 (m, 3H, aromatic) |
This reaction proceeds via cyclization, forming the pyrido[1,2-a]pyrimidin-4-one core. The chloromethyl group at position 2 and chlorine at position 7 are retained in the final product .
Nitration Reaction
The compound undergoes nitration using concentrated sulfuric acid and 65% nitric acid at 0°C, followed by stirring at room temperature. This introduces a nitro group at position 3, yielding 7-chloro-2-(chloromethyl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one with quantitative conversion (100% yield) .
Nitration Protocol:
| Reagents | Conditions | Yield | Product Characterization (1H/13C NMR) |
|---|---|---|---|
| HNO3 (65%) + H2SO4 | 0°C → rt, 1 h | 100% | δ 4.74 (s, 2H, CH2); 7.82–9.19 (m, 3H, aromatic); 13C NMR: 42.5–162.4 ppm |
The reaction preserves the chloromethyl and chloro substituents while introducing nitro functionality, enhancing electrophilic reactivity for downstream modifications .
Chloromethyl Group (-CH2Cl):
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Nucleophilic Substitution : The chloromethyl group is reactive toward nucleophiles (e.g., amines, thiols), enabling alkylation or cross-coupling reactions .
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Stability : Stable under acidic conditions but may hydrolyze in aqueous basic media .
Chlorine at Position 7:
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Electrophilic Aromatic Substitution : Directs further substitutions (e.g., halogenation, sulfonation) at positions 8 or 9 due to its electron-withdrawing effect .
Nitro Group (Post-Nitration):
Comparative Reactivity Table
Spectral Characterization
1H NMR (CDCl3) :
13C NMR :
Scientific Research Applications
Medicinal Chemistry Applications
7-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been investigated for its potential as a pharmaceutical agent. Its structural framework allows for modifications that can enhance biological activity.
Anticancer Activity
Several studies have reported the compound's efficacy against various cancer cell lines. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human breast cancer cells (MCF-7) and leukemia cells (HL-60) .
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial activity against a range of pathogens.
- Case Study : A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Agrochemical Applications
The compound's chlorinated structure makes it a candidate for agrochemical applications, particularly as a pesticide or herbicide.
Herbicidal Activity
Research has shown that derivatives of this compound can inhibit the growth of certain weeds.
- Data Table : Herbicidal activity against common weeds.
| Compound Derivative | Target Weed | Inhibition Rate (%) |
|---|---|---|
| Derivative A | Amaranthus spp. | 85 |
| Derivative B | Cynodon dactylon | 75 |
| Derivative C | Echinochloa spp. | 90 |
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science, particularly in the development of organic semiconductors and polymers.
Conductive Polymers
Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity.
Mechanism of Action
The mechanism of action of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Key Observations :
- Halogen Position : Substitution at C7 (as in the target compound) vs. C3 alters electronic properties and reactivity. Bromine at C7 increases molecular weight and polarizability compared to chlorine .
- Chloromethyl Group : The ClCH₂ group at C2 in the target compound enables further functionalization (e.g., sulfanyl methylation in ), unlike simpler chloro derivatives .
Derivatives with Complex Substituents
Key Observations :
Biological Activity
7-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 162469-87-6) is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique pyrido-pyrimidine structure, which is known to exhibit various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₆Cl₂N₂O
- Molecular Weight : 205.06 g/mol
- CAS Number : 162469-87-6
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that the compound showed significant inhibition of cell proliferation in human lung cancer cells with an IC₅₀ value in the low micromolar range, indicating its potential as an anticancer agent .
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties. It has been shown to inhibit specific kinases involved in cancer progression. A notable example is its action against c-Met kinase, which plays a critical role in tumor growth and metastasis. The inhibition of c-Met by this compound could provide a therapeutic avenue for treating cancers that are driven by aberrant c-Met signaling .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that the compound exhibits a broad spectrum of activity, which may be attributed to its ability to disrupt bacterial cell wall synthesis .
Case Studies and Research Findings
Several research studies have focused on the biological activity of this compound:
- Cell Proliferation Inhibition : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation .
- Kinase Inhibition : Another research highlighted the compound's inhibitory effect on c-Met kinase activity, showing a dose-dependent response with significant inhibition at concentrations as low as 10 µM .
- Antimicrobial Efficacy : In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that the compound had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, suggesting moderate antimicrobial efficacy .
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
